
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
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Overview
Description
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound with potential pharmacological activity. It belongs to the class of urea derivatives and features a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a phenethyl group, a benzyl group, and a thiazole moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea typically involves the reaction of 3-(thiazol-2-yl)benzylamine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenethyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea have shown promising anticancer activity. For instance, studies have demonstrated that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. Specific investigations into related urea derivatives have reported effective cytotoxicity against Jurkat, HeLa, and MCF-7 cells, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been explored due to their ability to inhibit inflammatory mediators. Studies involving in vivo and in vitro models have shown that these compounds can significantly reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .
Antioxidant Activities
this compound has also been studied for its antioxidant properties. Research indicates that these compounds can effectively scavenge free radicals and protect against oxidative stress-related diseases. This property is crucial for developing treatments for conditions exacerbated by oxidative damage.
Biological Research
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on similar urea derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of bacterial enzymes, such as urease .
Industrial Applications
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of new compounds with enhanced biological activities or novel properties.
Case Studies
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed pharmacological effects. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Phenethyl-3-(3-(thiazol-2-yl)phenyl)urea
- 1-Phenethyl-3-(4-(thiazol-2-yl)benzyl)urea
- 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)thiourea
Comparison: 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is unique due to its specific substitution pattern and the presence of both phenethyl and benzyl groups. This structural arrangement may confer distinct biological activities and pharmacokinetic properties compared to its analogs. For example, the presence of the thiazole ring in different positions can significantly affect the compound’s binding affinity to its molecular targets .
Biological Activity
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea is a synthetic organic compound characterized by its unique structure, which combines a phenethyl group, a thiazole ring, and a urea moiety. This compound has garnered significant interest due to its potential biological activities, particularly in pharmacology. The molecular formula is C17H18N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Synthesis
The synthesis of this compound typically involves the reaction of phenethylamine with isocyanates or urea derivatives under controlled conditions. The general reaction can be summarized as follows:
Specific conditions such as temperature, solvent choice, and catalysts may vary depending on the desired yield and purity of the final product.
Biological Activity Overview
Preliminary studies have indicated that compounds containing thiazole rings often exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The biological activity of this compound is being explored in several pharmacological contexts:
- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains. For example, derivatives similar to this compound have been reported to inhibit urease, an enzyme crucial for certain pathogenic bacteria .
- Hepatoprotective Properties : Research has suggested that thiazole derivatives may protect the liver from damage. Animal model studies indicate that these compounds can mitigate liver damage, highlighting their therapeutic potential in hepatoprotection .
- Anticancer Potential : Some studies have indicated that thiazole-containing compounds can exhibit anticancer properties by inhibiting specific cancer cell lines .
Molecular docking studies have provided insights into how this compound interacts with various biological targets. These studies suggest significant binding interactions with enzymes or receptors, which may lead to its observed biological effects. For instance, similar compounds have demonstrated strong binding affinities towards urease .
Comparative Biological Activity
To better understand the potential of this compound, a comparison with other related compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
1-Methyl-3-(thiazol-2-yl)urea | Thiazole substituted urea | Antimicrobial |
5-Methyl-thiazole derivatives | Various substitutions on thiazole | Antifungal |
Benzyl-thiazole derivatives | Benzene ring attached to thiazole | Anticancer |
This compound | Phenethyl and thiazole moieties | Diverse pharmacological effects |
The structural complexity of this compound may enhance its biological activity compared to simpler thiazole or urea derivatives.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : In vitro studies have shown that certain urea derivatives exhibit significant growth inhibition against strains such as Acinetobacter baumannii, with some achieving up to 94.5% inhibition .
- Anticancer Studies : Compounds with structural similarities were tested against various cancer cell lines (e.g., HCT116, MCF7), demonstrating varying levels of antiproliferative activity .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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